![molecular formula C21H19N3O B2871116 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone CAS No. 1797184-03-2](/img/structure/B2871116.png)
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone is a useful research compound. Its molecular formula is C21H19N3O and its molecular weight is 329.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cytotoxic Activity
- Tetrahydropyrimidinethione derivatives, including those structurally related to the query compound, have been synthesized and evaluated for their antitumor activities against different human cancer cell lines such as hepatocellular carcinoma, breast adenocarcinoma, prostate cancer, and colon cancer. Some of these compounds exhibited satisfactory cytotoxic activities (Ramadan et al., 2020).
Antimicrobial Activity
- Dihydropyrimidinones and their derivatives have shown significant antimicrobial properties. A series of substituted dihydropyrimidinones synthesized via the Biginelli reaction demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli. These compounds' antibacterial efficacy highlights the potential application of pyrimidine derivatives in addressing microbial resistance (Chinmayi et al., 2020).
Antioxidant Properties
- Pyrimidine derivatives have also been evaluated for their antioxidant properties. The structural backbone similar to the query compound plays a crucial role in free radical scavenging activities, offering a potential therapeutic avenue for diseases associated with oxidative stress (Rani et al., 2012).
Tyrosine Kinase Inhibition
- The structural motif of pyrido[2,3-d]pyrimidin-7(8H)-ones, related to the query compound, has been identified as potential tyrosine kinase inhibitors. Expanding the diversity at specific positions of this scaffold has shown activity against ZAP-70, a kinase associated with T-cell receptor signaling. This suggests a role in developing therapies for immune-related disorders and certain types of cancer (Masip et al., 2021).
Insecticidal Properties
- Pyrazole-based tetrahydropyrimidine derivatives have shown potent insecticidal activities against pests like Nilaparvata lugens and Mythimna separata, indicating the potential of pyrimidine derivatives in agricultural pest management (Halim et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various cellular targets, including enzymes and receptors .
Mode of Action
It has been suggested that the compound might interact with its targets through energy transfer and single electron transfer processes during the photoredox reaction .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in cell proliferation and inflammation .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic effects .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
Propiedades
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c25-21(24-12-11-19-18(14-24)13-22-15-23-19)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13,15,20H,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWPUDJJRZUYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(R)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2R,3R)-2,3-bis(benzoyloxy)succinate](/img/structure/B2871034.png)
![5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2871035.png)
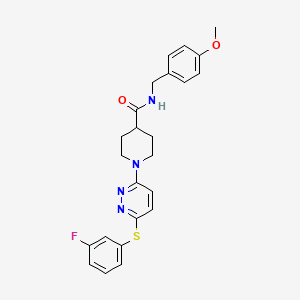
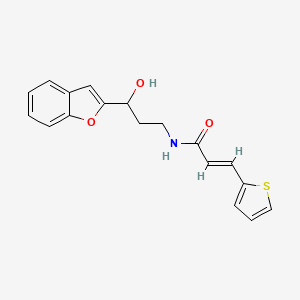
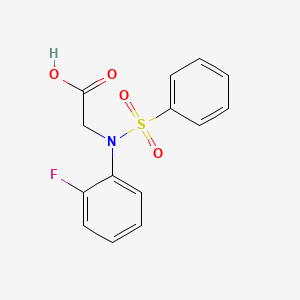
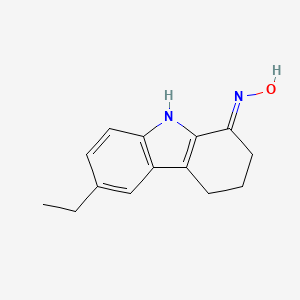
![2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2871046.png)
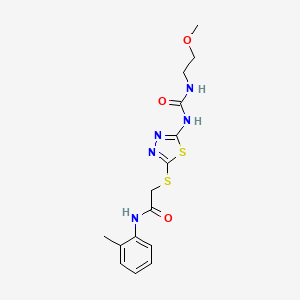
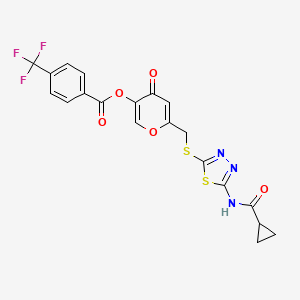
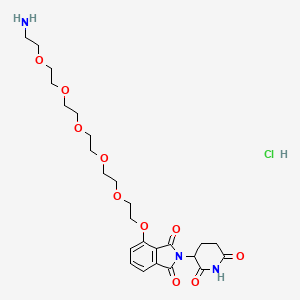
![2-Amino-6-ethyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2871050.png)
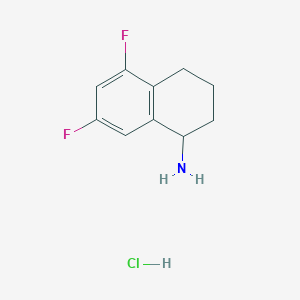
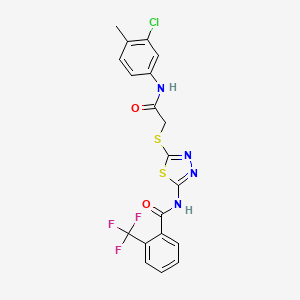
![3'-(4-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2871056.png)
